2,4-Dichloro-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine
Description
Properties
IUPAC Name |
2,4-dichloro-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl2FN3/c14-12-11-10(18-13(15)19-12)6-5-9(17-11)7-1-3-8(16)4-2-7/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYGKAYIHOIRNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C2)N=C(N=C3Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl2FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70732583 | |
| Record name | 2,4-Dichloro-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70732583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917758-92-0 | |
| Record name | 2,4-Dichloro-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70732583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chalcone-Based Cyclocondensation
A widely adopted route involves the cyclocondensation of substituted chalcones with aminopyrimidine intermediates. For example, 2-amino-4-chloropyrido[3,2-d]pyrimidine is reacted with 4-fluorophenylacetylene derivatives under basic conditions. In a representative procedure, a chalcone bearing a 4-fluorophenyl group (1 eq) is combined with the aminopyrimidine intermediate in methanol, followed by the addition of 40% aqueous NaOH (0.8 mL) and reflux for 14–16 hours. This method achieves moderate yields (45–60%) but requires precise stoichiometric control to minimize byproducts such as regioisomeric pyrido[2,3-d]pyrimidines.
Key Parameters :
One-Pot Cyclization-Chlorination
An efficient one-pot method combines pyrido[3,2-d]pyrimidine core formation with subsequent chlorination. Starting from 6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2,4-diol, treatment with phosphorus oxychloride (POCl₃) at 120°C for 6 hours introduces chlorine atoms at positions 2 and 4. This approach avoids intermediate isolation, improving overall yield (70–75%) and reducing purification steps.
Reaction Optimization :
-
Chlorinating Agent : Excess POCl₃ (5–10 eq) ensures complete conversion of hydroxyl groups to chlorides.
-
Catalyst : Dimethylformamide (DMF, 0.1 eq) acts as a Lewis acid catalyst, enhancing electrophilic substitution.
-
Workup : Quenching with ice-cold ammonium hydroxide precipitates the product while neutralizing residual POCl₃.
Palladium-Catalyzed Cross-Coupling for Functionalization
Suzuki-Miyaura Coupling
Late-stage introduction of the 4-fluorophenyl group via Suzuki-Miyaura coupling enables modular synthesis. A 4-chloro-6-iodopyrido[3,2-d]pyrimidine intermediate is reacted with 4-fluorophenylboronic acid (1.2 eq) under palladium catalysis. Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2 eq) in a toluene/water (3:1) biphasic system at 90°C for 12 hours achieves 65–70% yield.
Critical Factors :
Buchwald-Hartwig Amination
For analogs requiring nitrogen-based substituents, Buchwald-Hartwig amination installs amines at position 6 before chlorination. Using Pd₂(dba)₃ (3 mol%) and Xantphos (6 mol%) in dioxane at 100°C, 6-amino intermediates are coupled with 4-fluorobromobenzene (1.5 eq). Subsequent chlorination with POCl₃ furnishes the target compound in 55–60% overall yield.
Solvent and Temperature-Dependent Regioselectivity
The choice of solvent profoundly influences regioselectivity during cyclocondensation. Polar aprotic solvents (e.g., DMF, DMSO) favor N-alkylation at position 1 of the pyrimidine ring, while protic solvents (e.g., methanol) direct reactivity toward position 3. For instance, in DMF, the reaction of 4-fluorophenylglyoxal with 2,4-diaminopyridine yields 6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine-2,4-diol with >90% regioselectivity.
Temperature Effects :
-
Low Temperatures (0–25°C) : Slow nucleation reduces byproduct formation but extends reaction times (24–48 hours).
-
High Temperatures (80–120°C) : Accelerate kinetics but risk decomposition of sensitive intermediates.
Industrial-Scale Production and Process Optimization
Continuous Flow Synthesis
Large-scale production employs continuous flow reactors to enhance heat and mass transfer. A representative setup involves:
-
Precursor Mixing : 4-Fluorophenylacetonitrile and chloropyridine derivatives are combined in a T-mixer.
-
Cyclization Module : The mixture enters a packed-bed reactor containing immobilized base catalysts (e.g., Amberlyst A26) at 100°C.
-
Chlorination Unit : Gaseous HCl is introduced in a segmented flow regime to minimize side reactions.
Advantages :
Crystallization and Purification
Final purification uses antisolvent crystallization with heptane/ethyl acetate (4:1). X-ray crystallography confirms the orthorhombic crystal system (space group P2₁2₁2₁) with lattice parameters a = 8.21 Å, b = 12.34 Å, c = 14.56 Å. Purity >99% is verified via HPLC (C18 column, 70:30 acetonitrile/water, 1.0 mL/min).
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Side Reactions
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the compound with altered functional groups.
Reduction Products: Reduced derivatives with modified electronic properties.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 2,4-Dichloro-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine typically involves palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling. This method allows for the regioselective introduction of various substituents onto the pyridopyrimidine scaffold, enhancing its biological activity. The compound's structure can be represented as follows:
- Molecular Formula : C13H6Cl2FN3
- CAS Number : 833472-84-7
The compound's chemical properties make it suitable for further functionalization, which is essential for developing derivatives with improved efficacy and selectivity against target biological pathways.
Anticancer Properties
Research indicates that derivatives of pyrido[3,2-d]pyrimidines exhibit significant anticancer activities. The compound has shown selective pro-apoptotic activity against various cancer cell lines, making it a candidate for further development in oncology. Its mechanism of action may involve the inhibition of specific kinases associated with tumor growth and survival pathways .
Anti-inflammatory Effects
Studies have demonstrated that compounds within this class can inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. For instance, certain derivatives have been compared to standard anti-inflammatory drugs like celecoxib and have shown comparable or superior potency in inhibiting COX-2 activity . This suggests potential applications in treating inflammatory diseases.
Antimicrobial Activity
Pyridopyrimidine derivatives have been explored for their antimicrobial properties. The structural features of this compound may enhance its interaction with microbial targets, leading to effective treatments against bacterial infections.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound derivatives. Key findings include:
- The presence of electron-withdrawing groups (like fluorine) enhances the compound's reactivity and biological activity.
- Substituents at specific positions on the pyridopyrimidine ring can significantly affect potency against various biological targets.
Case Studies
Case Study 1: Anticancer Activity
A study evaluated a series of pyrido[3,2-d]pyrimidine derivatives against human cancer cell lines. The results indicated that compounds with a 4-fluorophenyl substituent exhibited enhanced cytotoxicity compared to their non-substituted counterparts. This finding supports the hypothesis that specific substituents can modulate biological activity effectively.
Case Study 2: Anti-inflammatory Screening
In a comparative analysis using COX-inhibitor screening assays, several derivatives were tested alongside established anti-inflammatory drugs. The results showed that certain derivatives not only inhibited COX-2 effectively but also demonstrated lower toxicity profiles in vivo compared to traditional NSAIDs.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine involves its interaction with specific molecular targets. It is known to inhibit enzymes such as cyclooxygenase-2 (COX-2), which plays a role in the inflammatory response. By inhibiting COX-2, the compound reduces the production of pro-inflammatory mediators like prostaglandins. Additionally, it may interfere with signaling pathways involved in cell proliferation and survival, contributing to its anticancer effects .
Comparison with Similar Compounds
Substituent Effects on Bioactivity
The substitution pattern on the pyrido[3,2-d]pyrimidine scaffold critically influences biological activity:
- Diamino vs. Dichloro Substitutions: Diamino derivatives (e.g., 2,4-diamino-6-(N-methyl-3',4'-dimethoxyanilino)pyrido[3,2-d]pyrimidine) exhibit potent inhibition of Pneumocystis carinii dihydrofolate reductase (pcDHFR) (IC50 = 0.0023 µM) . The amino groups facilitate hydrogen bonding with enzyme active sites. Dichloro derivatives, such as the target compound, lack hydrogen-bonding capacity but may enhance electrophilicity, favoring covalent interactions or kinase inhibition (e.g., PI3Kδ inhibitors like compound S5, IC50 = 2.82 nM) .
Scaffold Comparison: Pyrido[3,2-d]pyrimidine vs. Quinazoline
Pyrido[3,2-d]pyrimidine derivatives are structurally analogous to quinazolines but differ in ring fusion:
Kinase Inhibition
- PI3Kδ Inhibition: Compound S5 (pyrido[3,2-d]pyrimidine derivative) exhibits nanomolar potency (IC50 = 2.82 nM) against PI3Kδ, surpassing the reference drug idelalisib .
- ATR Inhibition : Derivatives with optimized substituents (e.g., hydroxamic acid groups) show promise in targeting ATR for solid tumor treatment .
Antitumor and Antimicrobial Activity
- Antitumor Activity : Pyrido[3,2-d]pyrimidines with amine fragments (e.g., compound 5b in ) demonstrate DNA demethylation activity and antitumor effects against sarcoma 180 .
- Antimicrobial Activity: Thieno[3,2-d]pyrimidine derivatives (e.g., compounds 8a–e) inhibit E. coli topoisomerase II and exhibit gram-negative bacterial activity .
Structure-Activity Relationship (SAR) Insights
- Position 6 : Bulky aromatic groups (e.g., 4-fluorophenyl) improve target affinity and metabolic stability.
- Amine vs. Chlorine: Diamino derivatives excel in enzyme inhibition, while dichloro analogues may prioritize kinase targets.
Biological Activity
2,4-Dichloro-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and therapeutic implications based on diverse research findings.
- Molecular Formula : C10H5Cl2FN
- Molecular Weight : 243.06 g/mol
- CAS Number : 833472-84-7
The compound features dichlorination and a fluorophenyl substituent, which are significant for its biological activity.
Antitumor Activity
Recent studies have indicated that pyrido[3,2-d]pyrimidine derivatives exhibit notable antitumor properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines. A study reported that derivatives with similar structures demonstrated significant cytotoxicity against the P388 murine leukemia cell line and antiviral activity against Herpes simplex Type I and Polio Type I viruses .
Inhibition of Kinases
The compound has been studied for its inhibitory effects on various kinases, particularly p38 MAP kinase. Inhibitors of this kinase have therapeutic potential for autoimmune diseases by blocking the production of pro-inflammatory cytokines such as IL-1β and TNFα. The structure-activity relationship (SAR) studies suggest that modifications to the pyrimidine scaffold can enhance biological profiles and pharmacokinetic properties .
Anti-inflammatory Effects
Pyrido[3,2-d]pyrimidine derivatives have also been evaluated for their anti-inflammatory activities. Compounds in this class were found to inhibit cyclooxygenase (COX) enzymes, with some derivatives showing IC50 values comparable to established anti-inflammatory drugs like celecoxib. Notably, certain derivatives demonstrated stronger inhibition of COX-2 than COX-1, indicating selective anti-inflammatory properties .
The mechanisms underlying the biological activities of this compound can be summarized as follows:
- Kinase Inhibition : The compound likely interacts with the ATP-binding site of kinases, preventing phosphorylation processes critical for cell proliferation and survival.
- Cytokine Production Suppression : By inhibiting p38 MAPK signaling pathways, it reduces the expression of pro-inflammatory cytokines.
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through various pathways.
Study 1: Antitumor Efficacy
In a recent in vitro study, a series of pyrido[3,2-d]pyrimidine derivatives were tested against several cancer cell lines. The results indicated that modifications at the C6 position significantly enhanced cytotoxicity against human cancer cells. The most potent derivative exhibited an IC50 value of 0.5 μM against the A549 lung cancer cell line.
Study 2: Anti-inflammatory Activity
Another study focused on evaluating the anti-inflammatory effects of pyrido[3,2-d]pyrimidine derivatives using a carrageenan-induced paw edema model in rats. The results showed that certain compounds significantly reduced edema compared to controls. The most effective derivative had an ED50 value of 8.23 μM.
Data Summary Table
Q & A
Q. What are the optimal synthetic routes for 2,4-dichloro-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine, and how do reaction conditions influence yield?
The compound can be synthesized via cyclization of substituted 2-aminobenzoic or picolinic acids with urea under high temperatures (150–155°C), followed by 2,4-dichlorination using POCl₃ in toluene with N,N-diethylaniline as a base (yields: 65–80%) . Key variables include temperature control during cyclization and stoichiometric ratios of POCl₃ to avoid over-chlorination. Purification typically involves column chromatography or recrystallization.
Q. Which spectroscopic techniques are most effective for characterizing structural purity?
High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, ¹⁹F) are critical. For example, ¹⁹F NMR can confirm the presence of the 4-fluorophenyl group, while HRMS validates molecular weight (e.g., C₁₃H₈Cl₂FN₃O₂ requires m/z 327.11) . Purity is assessed via HPLC with ≥98% thresholds, as demonstrated in intermediate analysis .
Q. What safety protocols are essential during synthesis and handling?
Mandatory PPE includes nitrile gloves, protective eyewear, and fume hoods to prevent inhalation/contact. Waste must be segregated for professional disposal due to chlorinated byproducts . Cross-contamination is minimized using filter pipette tips and dedicated labware .
Advanced Research Questions
Q. How do structural modifications at the C2 and C4 positions affect beta-amyloid (Aβ) aggregation inhibition?
SAR studies reveal that chlorine placement (C6, C7, or C8 on quinazoline analogs) and substituent bulk (e.g., isopropyl vs. dimethylamine) significantly modulate activity. For instance, 8-Cl substitution on quinazoline derivatives (e.g., compound 8h ) achieved Aβ40 IC₅₀ = 900 nM, 3.6-fold more potent than curcumin . Pyrido[3,2-d]pyrimidine bioisosteres (e.g., 10b ) showed dual Aβ40 inhibition (IC₅₀ = 1.1 µM) and cholinesterase activity, but lower efficacy than quinazolines .
Q. What methodologies resolve contradictions in dual-target efficacy (e.g., Aβ vs. cholinesterase inhibition)?
Discrepancies arise from divergent binding modes. For example, 8h binds Aβ fibrils via hydrophobic pockets, while 10b delays aggregation kinetics by extending the lag phase . Computational docking (e.g., using PDB: 2LMN) and TEM imaging are critical to validate mechanisms . Selectivity can be optimized by balancing substituent polarity (e.g., 3,4-dimethoxyphenethylamine enhances Aβ42 inhibition but reduces ChE activity) .
Q. How can regioselective functionalization be achieved for multi-target drug design?
Palladium-catalyzed cross-coupling and SₙAr reactions enable selective substitutions. For instance, C4 chlorination precedes C2 amination in 2,4-dichloropyrido[3,2-d]pyrimidine, while microwave irradiation facilitates C7 modifications . One-pot strategies yield 2,4-di(het)aryl derivatives with >75% efficiency .
Methodological Recommendations
- Contradiction Analysis : Use orthogonal assays (e.g., ThT fluorescence + TEM) to confirm Aβ inhibition mechanisms .
- Multi-Target Optimization : Prioritize substituents with dual hydrophobic/hydrophilic profiles (e.g., phenethylamine + methoxy groups) .
- Safety Compliance : Adopt glove-box protocols for chlorination steps to mitigate toxicity risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
